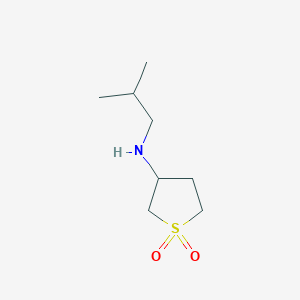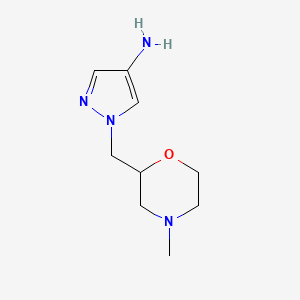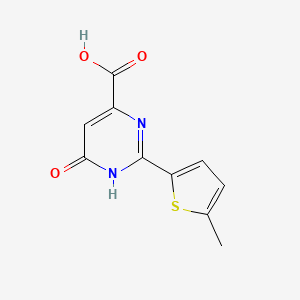
1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenyl ring substituted with an aminomethyl group and an isopropylurea moiety, making it a versatile candidate for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride typically involves multiple steps. One common route includes the reaction of 4-(aminomethyl)phenyl isocyanate with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated levels. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity products.
化学反応の分析
Types of Reactions: 1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the isopropylurea moiety can interact with hydrophobic pockets in proteins. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes, leading to various biological effects.
類似化合物との比較
- 1-(4-(Aminomethyl)phenyl)-3-methylurea hydrochloride
- 1-(4-(Aminomethyl)phenyl)-3-ethylurea hydrochloride
- 1-(4-(Aminomethyl)phenyl)-3-propylurea hydrochloride
Comparison: 1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the isopropyl group provides a balance of hydrophobicity and steric hindrance, potentially enhancing its interaction with biological targets and improving its pharmacokinetic properties.
特性
分子式 |
C11H18ClN3O |
|---|---|
分子量 |
243.73 g/mol |
IUPAC名 |
1-[4-(aminomethyl)phenyl]-3-propan-2-ylurea;hydrochloride |
InChI |
InChI=1S/C11H17N3O.ClH/c1-8(2)13-11(15)14-10-5-3-9(7-12)4-6-10;/h3-6,8H,7,12H2,1-2H3,(H2,13,14,15);1H |
InChIキー |
UOZYMZPMVHYMSR-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13638707.png)





![2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride](/img/structure/B13638733.png)
![3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13638741.png)


